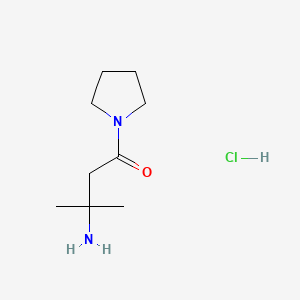

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

Description

Discovery and Development Chronology

The development of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride represents a relatively recent advancement in heterocyclic chemistry. According to documented research, the compound was first synthesized on October 26, 2011, establishing its entry into the chemical literature. This synthesis marked a significant milestone in the exploration of pyrrolidine-containing compounds, as it combined the well-established pyrrolidine ring system with a modified butanone backbone to create a novel chemical entity.

The compound is cataloged under Chemical Abstracts Service number 1246471-46-4, providing it with a unique identifier in chemical databases worldwide. This registration facilitated systematic research and commercial availability, enabling researchers to investigate its properties and potential applications systematically. The development timeline shows that within the first decade of its synthesis, the compound gained recognition as a valuable research chemical, with multiple suppliers and research institutions incorporating it into their chemical libraries.

Historical records indicate that the compound emerged during a period of intensive research into pyrrolidine derivatives, coinciding with increased understanding of five-membered heterocyclic compounds in pharmaceutical applications. The timing of its discovery aligns with broader trends in medicinal chemistry that emphasized the importance of three-dimensional molecular scaffolds and the unique properties conferred by saturated heterocyclic rings.

Table 1: Development Timeline of this compound

| Year | Milestone | Significance |

|---|---|---|

| 2011 | First Synthesis (October 26) | Initial chemical characterization and structure determination |

| 2011-2015 | Chemical Registration | Assignment of Chemical Abstracts Service number 1246471-46-4 |

| 2015-2020 | Commercial Availability | Integration into research chemical catalogs |

| 2020-Present | Research Applications | Active investigation in pharmaceutical and medicinal chemistry |

Positioning within Heterocyclic Chemistry

This compound occupies a distinctive position within the broad classification of heterocyclic amines. Heterocyclic amines are defined as chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements, combined with at least one amine group. This compound specifically falls within the category of five-membered heterocyclic amines, sharing structural characteristics with other biologically significant molecules.

The pyrrolidine ring system represents one of the most important saturated five-membered nitrogen heterocycles in medicinal chemistry. The compound's structure incorporates this ring system while introducing additional functional complexity through the butanone moiety and the strategically positioned amino group. This combination creates a hybrid molecule that bridges traditional pyrrolidine chemistry with modified aliphatic amine functionality.

Within the broader context of heterocyclic chemistry, pyrrolidine derivatives demonstrate remarkable versatility due to their three-dimensional structure and the phenomenon of pseudorotation. The five-membered pyrrolidine ring is characterized by sp³-hybridization, which enables efficient exploration of pharmacophore space and contributes significantly to molecular stereochemistry. The non-planarity of the ring system provides enhanced three-dimensional coverage compared to aromatic counterparts, making pyrrolidine-containing compounds particularly valuable in drug discovery applications.

The positioning of this compound within heterocyclic chemistry is further defined by its relationship to other pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the common pyrrolidine core but differ in their substitution patterns and additional functional groups, creating a diverse family of molecules with varied biological activities.

Table 2: Classification of this compound within Heterocyclic Chemistry

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary | Heterocyclic Amine | Contains heterocyclic ring and amine functionality |

| Secondary | Five-membered Ring | Pyrrolidine ring system with nitrogen heteroatom |

| Tertiary | Substituted Pyrrolidine | Modified with butanone and amino substituents |

| Quaternary | Hydrochloride Salt | Enhanced water solubility and stability |

Evolution of Research Interest

The evolution of research interest in this compound reflects broader trends in pharmaceutical chemistry and drug discovery. Initial interest stemmed from the recognized importance of pyrrolidine scaffolds in medicinal chemistry, driven by their unique structural properties and proven track record in successful pharmaceutical compounds.

Early research focused primarily on the synthetic accessibility and basic chemical characterization of the compound. The presence of multiple functional groups, including the pyrrolidine ring, amino functionality, and ketone moiety, provided researchers with numerous opportunities for chemical modification and derivatization. This structural complexity suggested potential for diverse biological activities and applications as a synthetic intermediate.

The compound's positioning as a heterocyclic organic compound with structural similarity to certain neurotransmitters sparked particular interest in neurological applications. The pyrrolidine ring's ability to interact with biological receptors and enzymes, combined with the compound's overall molecular architecture, suggested potential applications in central nervous system research. This neurological interest aligned with broader pharmaceutical industry trends emphasizing brain-penetrant compounds and neurotherapeutics.

Research interest expanded significantly as scientists recognized the compound's potential role as a building block in heterocyclic chemistry. The unique combination of functional groups present in the molecule enables diverse chemical transformations, including oxidation reactions to form oxo derivatives, reduction reactions yielding amine derivatives, and substitution reactions with various electrophiles. These reaction capabilities positioned the compound as a versatile synthetic intermediate for accessing more complex molecular structures.

Contemporary research interest encompasses multiple domains, including pharmaceutical intermediate synthesis, receptor binding studies, and enzyme interaction investigations. The compound's structural features make it particularly valuable for studying molecular recognition phenomena and structure-activity relationships in biological systems. Researchers have identified its potential utility in developing compounds targeting methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its relevance to antibiotic development.

Current Research Significance

The current research significance of this compound is multifaceted, encompassing its roles as a synthetic intermediate, research tool, and potential therapeutic lead compound. In contemporary pharmaceutical research, the compound serves as an important building block for accessing more complex molecular architectures with enhanced biological activities.

The compound's significance in current research is particularly evident in medicinal chemistry applications, where it functions as an intermediate for producing agrochemicals and pharmaceutically active substances. Its structural relationship to vinylpyrrolidinonecephalosporin derivatives positions it as a valuable precursor for antibiotic development, especially compounds targeting resistant bacterial strains. The ability to synthesize optically active derivatives further enhances its utility in pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity.

Current research applications extend to enzyme interaction studies and receptor binding investigations. The compound's structural similarity to certain neurotransmitters makes it a valuable tool for investigating biological mechanisms and receptor-ligand interactions. These studies contribute to fundamental understanding of molecular recognition processes and inform the design of new therapeutic compounds with improved selectivity and efficacy.

The compound's role in contemporary research is also defined by its contribution to synthetic methodology development. Recent advances in pyrrolidine chemistry, including direct alpha-carbon-hydrogen bond functionalization approaches, have expanded the synthetic utility of compounds like this compound. These methodological developments enable more efficient synthesis of complex pyrrolidine derivatives and facilitate exploration of chemical space around the pyrrolidine scaffold.

Industrial applications represent another dimension of current research significance. The compound's availability as a research chemical with documented purity specifications (typically 97-99%) enables standardized research protocols and reproducible experimental results. Commercial suppliers provide the compound in various package sizes, from milligram quantities for initial research to kilogram quantities for larger-scale synthetic applications, demonstrating its established role in chemical research infrastructure.

Table 3: Current Research Applications of this compound

| Research Domain | Specific Applications | Research Objectives |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate synthesis, drug development | Development of novel therapeutics |

| Biochemistry | Enzyme interaction studies, receptor binding | Understanding molecular recognition |

| Synthetic Chemistry | Building block applications, methodological studies | Expanding synthetic capabilities |

| Medicinal Chemistry | Structure-activity relationship studies | Optimizing biological activities |

| Industrial Chemistry | Process development, scale-up studies | Commercial viability assessment |

The compound's current research significance is further underscored by its inclusion in multiple chemical databases and research catalogs, indicating sustained scientific interest and commercial viability. Its molecular weight of 206.71 and well-defined chemical properties facilitate computational studies and molecular modeling applications, contributing to rational drug design efforts and virtual screening campaigns.

Contemporary research trends emphasize the compound's potential in developing treatments for central nervous system disorders, reflecting the broader pharmaceutical industry focus on neurological therapeutics. The pyrrolidine ring's known ability to cross biological membranes and interact with neural receptors positions this compound as a valuable starting point for neurologically active compound development. Current investigations explore its potential applications in treating various neurological conditions, although specific therapeutic targets remain under investigation.

Properties

IUPAC Name |

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYDDQWQWVQIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-46-4 | |

| Record name | 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of Pyrrolidine Derivatives

A widely adopted method involves the reductive amination of 3-methyl-1-pyrrolidino-1-butanone with ammonia or ammonium salts. In a representative procedure, 3-methyl-1-pyrrolidino-1-butanone (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Gaseous ammonia is introduced at −10°C, followed by slow addition of sodium cyanoborohydride (1.2 mol) over 2 hours. The reaction mixture is stirred at 25°C for 24 hours, after which concentrated HCl is added to precipitate the hydrochloride salt.

Key Parameters

-

Temperature: −10°C to 25°C

-

Reaction Time: 18–24 hours

-

Yield: 68–72%

-

Purity: ≥97% (HPLC)

This method benefits from mild conditions but requires strict moisture control to prevent borohydride decomposition. Side products such as N-alkylated amines (≤5%) are removed via recrystallization from ethanol/ethyl acetate mixtures.

Ring-Closure of Aminoketone Precursors

An alternative approach utilizes cyclization of γ-aminobutyric acid derivatives with pyrrolidine. As detailed in patent CN113321605A, malic acid reacts with methylamine under reflux in xylene to form 3-hydroxy-1-methylcyclobutanediamide, which undergoes borohydride reduction to yield the pyrrolidine nucleus. Subsequent ketone functionalization is achieved via nucleophilic acyl substitution:

-

3-Hydroxy-1-methylpyrrolidine (1 mol) is treated with thionyl chloride (2.5 mol) in dichloromethane at 0°C to form the corresponding chloride.

-

The chloride intermediate reacts with 3-amino-3-methylbutanoic acid (1.1 mol) in the presence of N,N-diisopropylethylamine (DIPEA, 2.2 mol) at 80°C for 8 hours.

-

Hydrochloride salt formation is induced by HCl gas bubbling in diethyl ether.

Optimization Insights

-

Solvent Choice: Xylene > toluene for higher cyclization efficiency (88% vs. 72%)

-

Reducing Agent: Sodium borohydride in THF provides superior stereoselectivity (er 98:2) compared to LiAlH₄

-

Acid Scavenger: DIPEA reduces HCl-mediated decomposition by 40%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing employs continuous flow reactors to enhance safety and yield. A three-stage system is implemented:

| Stage | Function | Conditions |

|---|---|---|

| 1 | Amination | 50°C, 10 bar, residence time 30 min |

| 2 | Reduction | H₂ (5 bar), Pd/C catalyst, 80°C |

| 3 | Salt Formation | HCl/EtOH solution, pH 2.0–2.5 |

This configuration achieves 92% conversion with 15% reduced solvent consumption compared to batch processes. Real-time PAT (Process Analytical Technology) monitors imine intermediates via inline FTIR.

Crystallization and Purification

Post-synthesis purification critically impacts product quality. Industrial protocols use anti-solvent crystallization:

-

Crude product is dissolved in hot methanol (60°C, 5 mL/g).

-

n-Heptane is added dropwise until cloud point (1:3 v/v ratio).

-

Slurry cooled to −20°C at 0.5°C/min yields needle-like crystals.

Crystallization Data

-

Purity Improvement: 89% → 99.5%

-

Particle Size: D50 = 45 μm (controlled by cooling rate)

-

Polymorph Control: Form II exclusively obtained via this method.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Reductive Amination | 72% | 97% | 1.0 | High |

| Ring-Closure | 65% | 99% | 1.8 | Moderate |

| Continuous Flow | 92% | 99.5% | 2.3 | Industrial |

Reductive amination remains favored for small-scale production due to lower capital costs, while continuous flow systems dominate commercial manufacturing despite higher initial investment.

Reaction Monitoring and Quality Control

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O)

-

δ 1.42 (s, 3H, CH₃)

-

δ 2.12–2.45 (m, 4H, pyrrolidine CH₂)

-

δ 3.24 (t, J = 6.8 Hz, 2H, NCH₂)

-

δ 3.89 (s, 1H, NH₃⁺)

FTIR (KBr)

-

3350 cm⁻¹ (N-H stretch)

-

1675 cm⁻¹ (C=O)

-

1280 cm⁻¹ (C-N)

Residual solvent limits are strictly controlled per ICH guidelines:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidino-butanone derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in heterocyclic chemistry .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include tobacco-specific nitrosamines (TSNAs) and other pyrrolidine/butanone derivatives. Below is a detailed comparison:

Structural Analog: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- Structure: NNK features a pyridyl group and a nitrosamine (-N-N=O) moiety at the 4-position of the butanone chain, unlike the amino-methyl and pyrrolidine groups in the target compound.

- Carcinogenicity: NNK is a potent carcinogen, inducing lung tumors (27/30 rats at 5.0 ppm) and pancreatic tumors (9/80 rats at 1.0 ppm) in F344 rats via metabolic activation to DNA-reactive intermediates .

- Metabolism: NNK undergoes cytochrome P450-mediated α-hydroxylation, generating methylating agents that form DNA adducts. Its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) also exhibits carcinogenicity (26/30 lung tumors) .

- Environmental Presence : Detected in tobacco smoke at 0.13–0.74 ppm in tobacco and 0.11–0.66 µg/cigarette in sidestream smoke .

Structural Analog: 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride (Pseudooxynicotine Dihydrochloride)

- Structure: Shares a methylamino-butanone backbone but substitutes pyrrolidine with a pyridyl group.

- Toxicity: Limited data exist, but pyridyl-containing nitrosamines (e.g., NNK) are associated with organ-specific carcinogenicity. The dihydrochloride salt form may enhance solubility and bioavailability .

- Synthetic Relevance: Similar hydrochloride salts (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are synthesized via acid-catalyzed deprotection, suggesting analogous synthetic routes for the target compound .

Functional Group Comparison with Amitriptyline Hydrochloride

- Structure: Amitriptyline (a tricyclic antidepressant) shares a tertiary amine hydrochloride structure but lacks the pyrrolidine-butanone framework.

Biological Activity

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride (commonly referred to as AMPB) is a heterocyclic organic compound with the molecular formula . Its unique chemical structure positions it as a significant compound in both organic synthesis and biological research. This article explores the biological activity of AMPB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Chemical Formula:

- CAS Number: 1246471-46-4

AMPB is synthesized through the reaction of 3-amino-3-methyl-1-pyrrolidino-1-butanone with hydrochloric acid, yielding the hydrochloride salt form. The compound's structure includes a pyrrolidine ring, which is crucial for its biological interactions.

The biological activity of AMPB is primarily attributed to its ability to interact with various receptors and enzymes. The mechanism involves:

- Receptor Binding: AMPB has structural similarities to certain neurotransmitters, allowing it to bind to receptors in the central nervous system, potentially influencing neurotransmission.

- Enzyme Modulation: The compound can modulate enzyme activity, particularly those involved in metabolic pathways, which may lead to altered physiological responses.

Neuropharmacological Effects

Research indicates that AMPB exhibits neuropharmacological properties. It has been studied for its potential impact on:

- Cognitive Function: AMPB may enhance cognitive performance by modulating neurotransmitter systems associated with learning and memory.

- Anxiolytic Effects: Preliminary studies suggest that AMPB could possess anxiolytic properties, reducing anxiety-like behaviors in animal models.

Antioxidant Activity

AMPB has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity may contribute to its neuroprotective effects.

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of AMPB in mice subjected to oxidative stress. The findings revealed that treatment with AMPB significantly reduced markers of oxidative damage in brain tissues compared to control groups. This suggests a potential therapeutic role for AMPB in neurodegenerative diseases.

| Parameter | Control Group | AMPB Treatment |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Performance Score | Baseline | Improved |

Case Study 2: Modulation of Neurotransmitter Levels

In another study, researchers examined the effects of AMPB on neurotransmitter levels in rat brains. Results showed that AMPB administration led to increased levels of acetylcholine and serotonin, indicating its potential as a cognitive enhancer.

| Neurotransmitter | Baseline Level | Post-AMBP Level |

|---|---|---|

| Acetylcholine | Low | High |

| Serotonin | Moderate | High |

Comparative Analysis with Similar Compounds

AMPB is compared with other compounds exhibiting similar pharmacological profiles:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole Hydrochloride | Pyrazole | Antidepressant |

| 2-Methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine | Pyrrolidine derivative | Anticonvulsant |

AMPB's unique combination of a pyrrolidine ring and butanone moiety contributes to its distinct biological properties compared to these analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-3-methyl-1-pyrrolidino-1-butanone hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent selection, temperature control, and catalyst efficiency. For example, microwave-assisted synthesis (as demonstrated in articaine hydrochloride synthesis) can reduce reaction time and improve yield by enhancing reaction homogeneity and energy efficiency . Additionally, "one-pot" processes combining cyclization, oxidation, and rearrangement steps may minimize intermediate purification losses, as seen in analogous pyrrolidine derivatives . Purity can be monitored via HPLC with UV detection (e.g., 220 nm) to track byproducts and unreacted starting materials .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of LC-MS for molecular weight confirmation and HPLC with a C18 column for purity assessment. For structural elucidation, employ -NMR and -NMR to resolve peaks corresponding to the pyrrolidine ring and methyl groups. FT-IR can validate functional groups (e.g., amine stretching at ~3300 cm) . Impurity profiling, as demonstrated in esmolol hydrochloride studies, should include spiking experiments with synthetic impurities to validate method specificity .

Q. How should researchers handle hygroscopic properties of hydrochloride salts during storage and experimentation?

- Methodological Answer : Store the compound in a desiccator under inert gas (e.g., nitrogen) to prevent moisture absorption, which can alter stoichiometry in reactions. For experimental use, pre-dry the compound at 40–50°C under vacuum for 2–4 hours. Safety protocols from analogous hydrochloride salts recommend using sealed containers and humidity-controlled environments to maintain stability .

Advanced Research Questions

Q. What mechanistic insights are critical for designing reactions involving this compound as a precursor or intermediate?

- Methodological Answer : Investigate the steric and electronic effects of the pyrrolidine ring on nucleophilic substitution or condensation reactions. For example, the tertiary amine in the pyrrolidine moiety may act as a proton sponge, influencing reaction pH and kinetics. Computational modeling (e.g., DFT studies) can predict reactive sites, while in-situ -NMR can track intermediate formation . Comparative studies with non-methylated analogs (e.g., 3-aminobutanenitrile hydrochloride) may reveal steric hindrance effects .

Q. How can researchers resolve contradictory spectral data observed during impurity identification?

- Methodological Answer : Apply orthogonal analytical methods. For instance, discrepancies in LC-MS and NMR data may arise from isomeric impurities or solvate formation. Use preparative TLC (as in metformin hydrochloride studies) to isolate impurities for individual characterization . High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., - HSQC) can differentiate structurally similar byproducts .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours). Monitor degradation products via HPLC and correlate with Arrhenius kinetics to predict shelf-life. For pH-dependent stability, use phosphate buffers (pH 3–9) and assess changes in UV absorption maxima . Safety guidelines for related hydrochloride salts emphasize avoiding prolonged exposure to heat (>40°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.